![molecular formula C14H16N2O2 B2461705 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 306730-32-5](/img/structure/B2461705.png)

5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol

Overview

Description

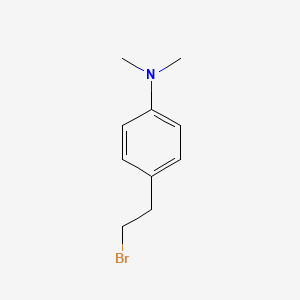

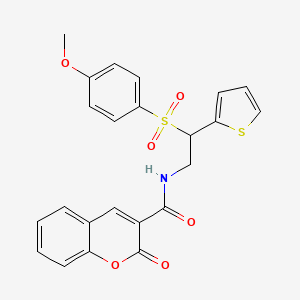

“5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” is a compound with the CAS Number: 306730-32-5 and a molecular weight of 244.29 .

Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, has been used for the reduction of different functional groups .Molecular Structure Analysis

The InChI code for the compound is 1S/C14H16N2O2/c1-10-5-6-15-14 (7-10)16-9-11-3-4-12 (18-2)8-13 (11)17/h3-8,17H,9H2,1-2H3, (H,15,16) . The molecular structures of similar compounds have been reported to consist of asymmetric units in orthorhombic and monoclinic crystal systems .Chemical Reactions Analysis

The compound’s structure contains an amino group, which exhibits significant basicity . The structure’s carbonyl group can be considered as an enol form, and its alcohol hydroxyl group can undergo corresponding nucleophilic substitution reactions under basic conditions .Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 244.29 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Characterization

Synthesis Processes : 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol has been synthesized through a reaction involving 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine. The optimal yield is achieved with specific molar ratios and temperatures (Bai Linsha, 2015).

Structural Characterization : The compound's structure has been characterized using various techniques, including UV-Vis, IR, 1H NMR, and X-ray crystal diffraction. Its crystal structure is detailed, indicating stability constructed by π…π packing and intramolecular hydrogen bonds, exhibiting blue fluorescence (Bai Linsha, 2015).

Molecular Structure Analysis

- Molecular Structures of Related Compounds : Studies on molecular structures of compounds similar to 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol reveal the presence of intermolecular hydrogen bonding and secondary intermolecular interactions. These compounds are important for synthesizing azo dyes and dithiocarbamate (P. A. Ajibade & F. P. Andrew, 2021).

Photodynamic Therapy Application

- Photodynamic Therapy : Research on zinc phthalocyanine substituted with related compounds shows potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Pharmaceutical Applications

- Gastric-Acid Inhibiting Compounds : The synthesis of related compounds includes 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds. This illustrates the pharmaceutical significance of related chemical structures (M. Mittelbach et al., 1988).

Biological Activity

- Inhibitory Effects on Biological Proteins : Studies indicate the inhibitory effects of related compounds towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins. This suggests their potential as multifunctional lead compounds in pharmaceutical research (P. P. Nair et al., 2014).

RNA Biochemistry

- Oligoribonucleotides Synthesis : The synthesis of base-protected oligoribonucleotides with selected 2'-O-methylation, involving compounds structurally related to 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol, contributes to the study of RNA biochemistry (B. Beijer et al., 1990).

Safety and Hazards

Future Directions

The compound and related secondary amines are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals . Therefore, future directions could involve exploring these applications further.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other related compounds, potentially leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol .

properties

IUPAC Name |

5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-5-6-15-14(7-10)16-9-11-3-4-12(18-2)8-13(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPAXNKEFGDYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2=C(C=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325983 | |

| Record name | 5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648940 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

306730-32-5 | |

| Record name | 5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2461622.png)

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2461623.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2461627.png)

![methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2461632.png)

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)

![N-(3-fluoro-4-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461637.png)

![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B2461641.png)